tert-butyl N-(3-formylcyclobutyl)carbamate
CAS No.: 171549-91-0
Cat. No.: VC0065135
Molecular Formula: C10H17NO3
Molecular Weight: 199.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 171549-91-0 |
---|---|
Molecular Formula | C10H17NO3 |
Molecular Weight | 199.25 |
IUPAC Name | tert-butyl N-(3-formylcyclobutyl)carbamate |
Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) |
Standard InChI Key | KHXUZWUXKMBGES-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CC(C1)C=O |
Introduction
Chemical Properties and Structural Characteristics
tert-butyl N-(3-formylcyclobutyl)carbamate possesses a molecular formula of C₁₀H₁₇NO₃ with a molecular weight of 199.25 g/mol . The compound's structure consists of a cyclobutane ring with a formyl group (CHO) at the 3-position and a carbamate group (NHCO₂C(CH₃)₃) attached to the ring. The presence of these functional groups confers specific chemical properties to the molecule.
Physical and Chemical Properties
The compound typically appears as a solid at room temperature. The key chemical properties are determined by its functional groups: the aldehyde is susceptible to nucleophilic addition reactions, while the carbamate group serves as a protected amine that can be selectively deprotected under acidic conditions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity in various chemical transformations.
Structural Representation
The structural representation of tert-butyl N-(3-formylcyclobutyl)carbamate can be expressed using different notations:
Property | Value |
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Molecular Formula | C₁₀H₁₇NO₃ |
Molecular Weight | 199.25 g/mol |
SMILES Notation | CC(C)(C)OC(=O)NC1CC(C1)C=O |
Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h6-8H,4-5H2,1-3H3,(H,11,13) |
Standard InChIKey | KHXUZWUXKMBGES-UHFFFAOYSA-N |
Isomers and Stereochemistry
tert-butyl N-(3-formylcyclobutyl)carbamate exists in different stereoisomeric forms due to the stereogenic centers in the cyclobutane ring. The most significant isomers are the cis and trans configurations, which differ in the spatial arrangement of the formyl and carbamate groups relative to the cyclobutane ring plane.
Cis Isomer
The cis isomer, also known as tert-butyl cis-N-(3-formylcyclobutyl)carbamate or rel-tert-butyl ((1s,3s)-3-formylcyclobutyl)carbamate, has both the formyl and carbamate groups on the same side of the cyclobutane ring plane. This isomer is identified by CAS number 171549-91-0 and has the SMILES notation [H]C(=O)[C@H]1CC@@HC1 .
Trans Isomer
The trans isomer, also known as tert-butyl trans-N-(3-formylcyclobutyl)carbamate or tert-butyl (trans-3-formylcyclobutyl)carbamate, has the formyl and carbamate groups on opposite sides of the cyclobutane ring plane. This isomer is identified by CAS number 171549-92-1 .
Comparison with Related Compounds
Several related compounds share structural similarities with tert-butyl N-(3-formylcyclobutyl)carbamate but differ in key aspects:
Compound Name | CAS Number | Structural Difference |
---|---|---|
tert-butyl (1-formylcyclobutyl)carbamate | 163554-55-0 | Formyl group at position 1 instead of position 3 |
tert-butyl cis-N-(3-formylcyclobutyl)carbamate | 171549-91-0 | Cis configuration of substituents |
tert-butyl trans-N-(3-formylcyclobutyl)carbamate | 171549-92-1 | Trans configuration of substituents |
tert-butyl trans-4-formylcyclohexylcarbamate | 181308-57-6 | Cyclohexane ring instead of cyclobutane ring |
Synthesis Methods
The synthesis of tert-butyl N-(3-formylcyclobutyl)carbamate typically involves strategic approaches that incorporate both the cyclobutane ring structure and the functional groups in the desired positions.
General Synthetic Approach
The general synthesis of this compound involves the reaction of tert-butyl carbamate with an appropriate aldehyde or carbonyl compound under controlled conditions. This process requires specific solvents and catalysts to achieve the desired stereochemistry and yield.
Applications in Organic Chemistry
tert-butyl N-(3-formylcyclobutyl)carbamate serves as a versatile building block in organic synthesis due to its functional group combination and unique cyclobutane ring structure.
As a Synthetic Intermediate
The compound functions as an important intermediate in multi-step organic syntheses due to several key features:
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The aldehyde group provides a reactive site for various transformations, including aldol reactions, reductive aminations, and Wittig reactions
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The protected amine (carbamate) can be selectively deprotected to reveal a primary amine for further functionalization
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The cyclobutane ring offers a rigid scaffold with defined stereochemistry for the construction of more complex molecules
Analytical Characterization
The characterization of tert-butyl N-(3-formylcyclobutyl)carbamate typically employs various analytical techniques to confirm its structure, purity, and stereochemical configuration.
Spectroscopic Analysis
Several spectroscopic methods are commonly used to characterize this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and stereochemistry, with characteristic signals for the aldehyde proton, carbamate NH, and cyclobutane ring protons
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, particularly for the aldehyde C=O and carbamate functionalities
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound and to separate different stereoisomers when necessary.
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